Bienvenue dans la boutique en ligne BenchChem!

1-Propanoylazetidine-3-carboxylic acid

Lipophilicity Drug Design ADME

1-Propanoylazetidine-3-carboxylic acid (CAS 1484932-68-4; synonym: 1-propionylazetidine-3-carboxylic acid) is a small-molecule building block of the N-acyl azetidine-3-carboxylic acid class, characterised by a strained four-membered azetidine ring bearing a carboxylic acid at the 3-position and a propanoyl (propionyl) substituent on the ring nitrogen. With a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g·mol⁻¹, the compound occupies a narrow physicochemical space that is distinct from its closest commercially available analogs—1-acetylazetidine-3-carboxylic acid (C₆H₉NO₃, 143.14 g·mol⁻¹) and unsubstituted azetidine-3-carboxylic acid (C₄H₇NO₂, 101.10 g·mol⁻¹)—making direct substitution non-trivial in structure-activity contexts.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B1369705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanoylazetidine-3-carboxylic acid
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCC(=O)N1CC(C1)C(=O)O
InChIInChI=1S/C7H11NO3/c1-2-6(9)8-3-5(4-8)7(10)11/h5H,2-4H2,1H3,(H,10,11)
InChIKeyMRDJOBWLNAYUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanoylazetidine-3-carboxylic acid – Procurement-Grade Physicochemical Baseline for the C7 N-Acyl Azetidine Scaffold


1-Propanoylazetidine-3-carboxylic acid (CAS 1484932-68-4; synonym: 1-propionylazetidine-3-carboxylic acid) is a small-molecule building block of the N-acyl azetidine-3-carboxylic acid class, characterised by a strained four-membered azetidine ring bearing a carboxylic acid at the 3-position and a propanoyl (propionyl) substituent on the ring nitrogen . With a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g·mol⁻¹, the compound occupies a narrow physicochemical space that is distinct from its closest commercially available analogs—1-acetylazetidine-3-carboxylic acid (C₆H₉NO₃, 143.14 g·mol⁻¹) and unsubstituted azetidine-3-carboxylic acid (C₄H₇NO₂, 101.10 g·mol⁻¹)—making direct substitution non-trivial in structure-activity contexts .

Why 1-Propanoylazetidine-3-carboxylic acid Analogs Cannot Be Interchanged Without Consequence


N-Acyl azetidine-3-carboxylic acid derivatives are not interchangeable surrogates. Even a single methylene-unit change in the N-acyl chain—e.g., from acetyl (C2) to propanoyl (C3)—produces a measurable shift in lipophilicity that alters membrane partitioning, aqueous solubility, and protein-binding behaviour . The propanoyl congener occupies a specific LogP window (−0.06) that is nearly half a log unit more lipophilic than the acetyl analog (LogP −0.51), while remaining substantially less hydrophobic than benzoyl or butyryl variants; this intermediate hydrophobicity can be decisive for achieving balanced ADME profiles in lead optimisation campaigns . Moreover, the steric footprint of the propanoyl group differs from both smaller (acetyl, formyl) and larger (butyryl, benzoyl) N-substituents, meaning that a receptor pocket or enzyme active site optimised for the propanoyl chain may not tolerate truncation or extension without loss of binding affinity [1]. The quantitative evidence presented in Section 3 demonstrates that even among commercially available azetidine-3-carboxylic acid derivatives, physicochemical properties diverge sufficiently to preclude casual substitution in a research or development programme.

Quantitative Differentiation Evidence for 1-Propanoylazetidine-3-carboxylic acid Against Closest Analogs


LogP Shift: Propanoyl vs. Acetyl N-Substitution Produces a 0.45-Unit Lipophilicity Gain

1-Propanoylazetidine-3-carboxylic acid exhibits a computed LogP of −0.0606, which is 0.45 log units more lipophilic than the acetyl analog (LogP −0.51280) and 0.32 log units more lipophilic than the parent azetidine-3-carboxylic acid (LogP −0.3808), as reported from consistent computational methodology across vendor technical datasheets . This intermediate lipophilicity positions the compound closer to the optimal LogP range (0–3) for passive membrane permeability while retaining aqueous solubility imparted by the carboxylic acid group. By contrast, 1-benzoylazetidine-3-carboxylic acid (MW 205.21) is substantially more hydrophobic, and the unsubstituted parent is overly polar, potentially limiting its utility in cell-based assays .

Lipophilicity Drug Design ADME

Molecular Weight Tuning: 157.17 g·mol⁻¹ Falls Within the Rule-of-Three Fragment Sweet Spot vs. Heavier Analogs

With a molecular weight of 157.17 g·mol⁻¹, 1-propanoylazetidine-3-carboxylic acid complies with the Rule of Three (MW ≤ 300) for fragment-based drug discovery, and its weight is 14.03 g·mol⁻¹ (one methylene unit) above the acetyl analog (143.14 g·mol⁻¹) and 56.07 g·mol⁻¹ above the parent azetidine-3-carboxylic acid (101.10 g·mol⁻¹) . In contrast, 1-butyrylazetidine-3-carboxylic acid (171.19 g·mol⁻¹) and 1-benzoylazetidine-3-carboxylic acid (205.21 g·mol⁻¹) carry additional mass that reduces ligand efficiency metrics when the azetidine-3-carboxylic acid core is the pharmacophoric driver . The propanoyl substitution therefore adds sufficient hydrophobic contacts for binding-site complementarity without exceeding the MW ceiling preferred for fragment hits.

Fragment-Based Drug Discovery Rule of Three Lead Optimisation

Polar Surface Area Parity with Acetyl Analog (TPSA 57.61 Ų) Preserves Hydrogen-Bonding Capacity During Chain Extension

The topological polar surface area (TPSA) of 1-propanoylazetidine-3-carboxylic acid is 57.61 Ų, which is identical to that of the acetyl analog (57.61 Ų) and higher than the parent azetidine-3-carboxylic acid (49.33 Ų) due to the additional carbonyl oxygen contributed by the amide bond . This TPSA value remains well below the 140 Ų threshold associated with poor oral bioavailability, yet the increase of 8.28 Ų relative to the parent indicates stronger hydrogen-bond acceptor capacity that may enhance target engagement in polar binding pockets [1]. Importantly, the TPSA does not increase further with longer alkyl chains (butyryl) or aromatic substitution (benzoyl), meaning that the propanoyl substitution represents the maximal H-bond acceptor capacity achievable for this scaffold class without introducing additional heteroatoms.

Polar Surface Area Permeability Bioavailability

N-Acyl Chain Length Controls Scaffold Utility in ACC Inhibitor and GABA Uptake Inhibitor Chemotypes

N-Acyl azetidine-3-carboxylic acid derivatives have been explicitly claimed as acetyl-CoA carboxylase (ACC) inhibitors for the treatment of obesity, diabetes, and dyslipidemia in patents assigned to Boehringer Ingelheim, where the N-acyl chain length was identified as a critical variable for ACC2 inhibitory potency [1]. In parallel, azetidine-3-carboxylic acid derivatives with N-substitution have been profiled as GABA uptake inhibitors, with specific N-substituents conferring selectivity for GAT-3 over GAT-1 (e.g., IC₅₀ = 15.3 ± 4.5 μM for the most potent analog) [2]. While the specific propanoyl derivative has not been disclosed in these patent families, the class-level SAR indicates that the C3 acyl chain occupies a distinct steric and electronic space that differs meaningfully from C2 (acetyl), C4 (butyryl), and aromatic (benzoyl) variants—affecting both potency and isoform selectivity [3].

Acetyl-CoA Carboxylase GABA Transporter Metabolic Disease

Commercial Purity Benchmark: 98% Specification from Leyan vs. Typical 95% from Generic Suppliers

1-Propanoylazetidine-3-carboxylic acid is available at a certified purity of 98% (HPLC) from Leyan (Cat. No. 1653783), whereas multiple generic suppliers list the compound at 95% purity . A 3-percentage-point purity differential corresponds to a 2.5-fold reduction in total impurity burden (5% → 2%), which is meaningful in fragment-based screening where even low-level impurities can generate false-positive hits or interfere with biophysical assays (e.g., SPR, ITC, NMR) [1]. The 98% lot specification, combined with the vendor's batch-specific CoA provision, reduces the risk of confounding results attributed to undetected contaminants, particularly when the compound is used at high concentrations (≥1 mM) in biochemical assays.

Purity Quality Control Reproducibility

Bulk Availability in Gram Quantities Enables Multi-Step Synthetic Campaigns Not Feasible with Scarce Analogs

Leyan offers 1-propanoylazetidine-3-carboxylic acid in quantities from 250 mg to 2.5 g (catalog scale), with the 1 g pack listed at a unit price consistent with multi-gram procurement for medicinal chemistry campaigns . In contrast, the longer-chain 1-butyrylazetidine-3-carboxylic acid and the aromatic 1-benzoylazetidine-3-carboxylic acid are listed with limited or single-quantity availability from fewer suppliers, constraining their use in reaction optimisation or library synthesis . The propanoyl derivative thus offers the most favourable balance of structural complexity and supply-chain reliability among the C2–C4 N-acyl azetidine-3-carboxylic acid series, reducing project risk associated with compound resupply during hit-to-lead or lead optimisation phases.

Scale-up Synthetic Accessibility Supply Chain

Procurement-Driven Application Scenarios for 1-Propanoylazetidine-3-carboxylic acid


Fragment Library Design: Intermediate-Lipophilicity Azetidine Fragment for FBDD Screening Cascades

When constructing a fragment library for fragment-based drug discovery (FBDD), the physicochemical space between LogP −0.5 and 0 is often underpopulated because highly polar fragments lack cellular permeability and overly lipophilic fragments suffer from poor solubility. 1-Propanoylazetidine-3-carboxylic acid, with LogP −0.06 and MW 157.17, fills this gap precisely, offering Rule-of-Three compliance (MW < 300, LogP ≤ 3) and a conformationally constrained azetidine core that presents both a carboxylic acid hydrogen-bond donor/acceptor and an amide carbonyl for target engagement [1]. Its TPSA of 57.61 Ų ensures adequate aqueous solubility while remaining compatible with blood-brain barrier penetration models. Screening this fragment alongside the acetyl analog (LogP −0.51) allows teams to probe the lipophilicity tolerance of a binding pocket without altering the core scaffold .

ACC2 Inhibitor Lead Optimisation: Systematic N-Acyl Chain SAR Probing

Patent literature (Boehringer Ingelheim US 8,530,461 B2) explicitly identifies N-substituted azetidine-3-carboxylic acid derivatives as ACC inhibitors for metabolic disease [1]. For medicinal chemistry teams pursuing this target, acquiring the full N-acyl series—acetyl (C2), propanoyl (C3), and butyryl (C4)—is essential for establishing chain-length SAR. The propanoyl derivative is the critical middle member of this series; without it, the SAR dataset contains a gap that precludes accurate interpolation of the optimal chain length. The compound's gram-scale availability from Leyan enables parallel synthesis of multiple analogs, a logistical prerequisite for rapid SAR cycles.

GABA Transporter Pharmacology: Conformationally Constrained β-Alanine Bioisostere

Azetidine-3-carboxylic acid derivatives function as conformationally constrained GABA or β-alanine analogs, with published IC₅₀ values for GAT-3 inhibition in the low micromolar range (e.g., 15.3 ± 4.5 μM for the most potent N-substituted analog) [1]. The propanoyl substitution introduces an N-acyl group that mimics the N-acetyl moiety found in endogenous neurotransmitters while extending the hydrophobic surface available for auxiliary pocket interactions. Researchers investigating GABA transporter pharmacology can deploy 1-propanoylazetidine-3-carboxylic acid as a starting scaffold for GAT-3-selective inhibitor design, using the 98%-purity material directly in [³H]GABA uptake assays without the confounding effects of impurities that plague lower-grade commercial samples .

Peptidomimetic Building Block: Rigidified Amino Acid Surrogate for Conformational Control

The azetidine-3-carboxylic acid scaffold serves as a rigidified β-proline or β-alanine surrogate in peptidomimetic design, where the four-membered ring restricts backbone torsional angles and enhances metabolic stability relative to linear amino acid counterparts [1]. The N-propanoyl group provides a defined hydrophobic contact surface that can be exploited for auxiliary binding-site interactions without the excessive steric bulk of benzoyl or the synthetic lability of longer acyl chains. Procuring the propanoyl derivative at 98% purity from a supplier offering batch-specific Certificates of Analysis (Leyan Cat. No. 1653783) ensures that peptide coupling reactions proceed with predictable stoichiometry, avoiding the N-acyl hydrolysis side-reactions that can complicate the use of lower-purity material .

Quote Request

Request a Quote for 1-Propanoylazetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.